9-Undecenoic acid

説明

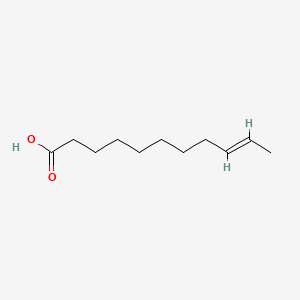

9-undecenoic acid is an undecenoic acid having its double bond in the 9-position.

科学的研究の応用

Pharmaceutical Applications

Antifungal Properties

9-Undecenoic acid is widely used in the treatment of fungal infections. Its primary mechanism involves disrupting fungal cell membranes and inhibiting biofilm formation, which is crucial for fungal virulence. It has been effective against various fungi, including Candida albicans, which is a common cause of skin infections and denture stomatitis .

Case Study: Efficacy Against Fungal Infections

A review of placebo-controlled trials indicated that this compound is efficacious in treating tinea cruris and other fungal skin infections, often in conjunction with prescription antifungals like clotrimazole and terbinafine. In a study where it was applied topically, patients reported significant relief from itching and irritation associated with these infections .

| Fungal Infection | Treatment | Efficacy |

|---|---|---|

| Tinea Cruris | This compound + Clotrimazole | High (significant symptom relief) |

| Athlete's Foot | This compound | Moderate (effective in reducing symptoms) |

Cancer Research

Recent studies have indicated that this compound may have pro-apoptotic effects on tumor cells. A novel formulation using this compound demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving pro-apoptotic proteins like caspase-3 and -7 . This suggests a potential role for this compound in cancer therapies.

Case Study: Tumor Cell Apoptosis

In a study titled "Novel Formulation of Undecylenic Acid Induces Tumor Cell Apoptosis," researchers found that when combined with L-arginine to enhance solubility, this compound effectively promoted cell death in tumor cells. This expands its application beyond antifungal uses into oncology .

Industrial Applications

Production of Nylon-11

This compound serves as a precursor for the synthesis of Nylon-11, a biodegradable polymer used in textiles and various industrial applications. The conversion process involves transforming undecylenic acid into 11-aminoundecanoic acid, which is then polymerized to produce Nylon-11 .

Biosensor Development

The compound's bifunctional nature allows it to be used as a linking molecule in biosensors. By forming stable Si-C bonds with silicon surfaces, this compound facilitates the attachment of biomolecules such as proteins, enhancing the functionality of biosensors .

Personal Care Products

This compound is also utilized in personal care products due to its antimicrobial properties. It is incorporated into formulations for antifungal powders and antidandruff shampoos, providing effective treatment options for scalp conditions and skin irritations .

Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Antifungal treatments | Effective against skin infections |

| Cancer Research | Pro-apoptotic agent | Induces cell death in tumor cells |

| Industrial | Precursor for Nylon-11 | Biodegradable polymer production |

| Personal Care Products | Antidandruff shampoos and antifungal powders | Treats scalp conditions |

特性

IUPAC Name |

(E)-undec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-3H,4-10H2,1H3,(H,12,13)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRSJFZQMOOSAF-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313510 | |

| Record name | 9-Undecenoic acid, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37973-84-5 | |

| Record name | 9-Undecenoic acid, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37973-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Undecenoic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037973845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Undecenoic acid, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。